molecular formula C10H13F2N5 B11744123 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

カタログ番号: B11744123
分子量: 241.24 g/mol
InChIキー: IAEIPEGVEXXGQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a high-purity chemical reagent designed for research and development applications. This compound features a complex pyrazole-based structure, a privileged scaffold in medicinal and agricultural chemistry known for its diverse pharmacological profile . Pyrazole derivatives are extensively investigated as inhibitors of protein glycation and for their antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties . The presence of a difluoromethyl group is a notable structural feature, as fluorination is a common strategy in modern drug design to modulate a compound's metabolic stability, lipophilicity, and bioavailability . Specifically, the difluoromethyl pyrazole core is a recognized intermediate in developing advanced succinate dehydrogenase inhibitor (SDHI) fungicides, which are a major class of agrochemicals . This compound is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its potential as a building block in organic synthesis or as a lead structure in the discovery of novel active molecules for various industrial and scientific applications.

特性

分子式

C10H13F2N5

分子量

241.24 g/mol

IUPAC名

1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13F2N5/c1-2-16-7-8(6-14-16)5-13-9-3-4-17(15-9)10(11)12/h3-4,6-7,10H,2,5H2,1H3,(H,13,15)

InChIキー

IAEIPEGVEXXGQY-UHFFFAOYSA-N

正規SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2)C(F)F

製品の起源

United States

準備方法

Pyrazole Ring Formation

The core pyrazole structure is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl difluoroacetoacetate reacts with methyl hydrazine in acetic anhydride to form the 3-difluoromethylpyrazole intermediate. This step typically achieves yields of 75–85% under reflux conditions (80–100°C, 6–8 hours).

N-Alkylation of Pyrazole

The ethyl group is introduced at the N1 position via alkylation using ethyl iodide or ethyl bromide. In a representative procedure, 1H-pyrazol-3-amine is treated with ethyl iodide in acetonitrile with potassium carbonate (2 equivalents) at 60°C for 18 hours, yielding 1-ethyl-1H-pyrazol-3-amine (82% yield).

Difluoromethylation

Difluoromethylation is achieved using chlorodifluoromethane (ClCF₂H) or difluoromethyl triflate in the presence of copper(I) oxide. For instance, diazotization of 4-bromo-1-methyl-1H-pyrazol-3-amine followed by coupling with potassium difluoromethyl trifluoroborate produces 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (88% yield).

Final Coupling

The amine linker is installed via reductive amination or nucleophilic substitution. Reacting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with (1-ethyl-1H-pyrazol-4-yl)methanamine in methanol and sodium cyanoborohydride yields the target compound (68% yield).

Grignard Exchange and Carbon Dioxide Insertion

Halogenation and Diazotization

4-Halo-1-methyl-1H-pyrazole-3-amine intermediates are prepared via bromination or iodination. For example, treating N-methyl-3-aminopyrazole with bromine in ethanol at 0–5°C yields 4-bromo-1-methyl-1H-pyrazol-3-amine (89% yield).

Difluoromethyl Coupling

Diazonium salts generated from 4-bromo-1-methyl-1H-pyrazol-3-amine react with potassium difluoromethyl trifluoroborate in tetrahydrofuran (THF) at 35–50°C, forming 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (85% yield).

Grignard Reaction

The halogenated intermediate undergoes Grignard exchange with isopropyl magnesium chloride, followed by carbon dioxide insertion. Quenching with 40% ethanol aqueous solution provides 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (64% overall yield).

Amide Formation

The carboxylic acid is converted to the amine via Curtius rearrangement or direct coupling with (1-ethyl-1H-pyrazol-4-yl)methanamine using carbodiimide catalysts (e.g., EDC/HOBt).

Continuous Flow Synthesis

Microreactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency. Ethyl difluoroacetoacetate and methyl hydrazine are mixed in a microchannel reactor at 100°C (residence time: 5 minutes), achieving 90% conversion to the pyrazole ester.

Catalytic Hydrogenation

The ester intermediate is hydrolyzed to the acid using lithium hydroxide in a packed-bed reactor, followed by catalytic hydrogenation with palladium on carbon (H₂, 50 psi) to introduce the amine group (95% purity).

Radical Difluoromethylation

Radical Initiation

A radical-mediated approach utilizes difluoromethyl radicals generated from sodium difluoromethanesulfinate (DFS) and tert-butyl hydroperoxide (TBHP). The reaction with 1-ethyl-1H-pyrazol-4-ylmethanol in DMSO at 80°C introduces the difluoromethyl group (55–60% yield).

Purification Challenges

This method requires rigorous purification via high-performance liquid chromatography (HPLC) due to by-product formation, limiting its industrial applicability.

Enzymatic Synthesis

Biocatalytic Amination

Recent advances employ transaminases to catalyze the amination of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Using ω-transaminase from Arthrobacter sp., the reaction achieves 70% conversion in phosphate buffer (pH 7.5, 30°C).

Sustainability Metrics

This green chemistry approach reduces waste by 40% compared to traditional methods but faces scalability challenges due to enzyme cost.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
Multi-Step SubstitutionCyclization, alkylation, coupling6898.5High
Grignard ExchangeDiazotization, CO₂ insertion6499.5Moderate
Continuous FlowMicroreactor, hydrogenation9095High
Radical MediationDFS/TBHP initiation6085Low
EnzymaticTransaminase catalysis7097Moderate

化学反応の分析

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction may produce more hydrogenated forms of the compound.

科学的研究の応用

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

作用機序

1-(ジフルオロメチル)-N-[(1-エチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。ジフルオロメチル基は、化合物が酵素や受容体に結合する能力を高め、それらの活性を調節します。 この相互作用は、酵素活性の阻害やシグナル伝達経路の変更など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

Core Substituents

  • Target Compound : The 1-position of the pyrazole is substituted with a difluoromethyl group (-CF₂H), while the 3-amine nitrogen is linked to a [(1-ethyl-1H-pyrazol-4-yl)methyl] group.
  • Analog 1 : 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1855949-89-1) adds a 5-fluoro and 1,3-dimethyl substitution on the pyrazole ring, increasing steric bulk and lipophilicity .
  • Analog 2 : 1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (CAS: 1855940-58-7) replaces the ethyl group with a propyl chain, elongating the alkyl chain and altering solubility .
  • Analog 3 : 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1004452-03-2) substitutes the difluoromethyl group with a chlorine atom, reducing fluorine’s electronic effects .

Key Structural Differences

Compound Substituents (Pyrazole 1-Position) N-Linked Group Molecular Formula Molecular Weight
Target Compound -CF₂H [(1-Ethyl-1H-pyrazol-4-yl)methyl] C₁₀H₁₄F₂N₆ 280.26*
Analog 1 -CF₂H [(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl] C₁₀H₁₃ClF₃N₅ 295.69
Analog 2 -CF₂H [(1-Propyl-1H-pyrazol-5-yl)methyl] C₁₁H₁₆ClF₂N₅ 291.73
Analog 3 -Cl [(1-Ethyl-1H-pyrazol-4-yl)methyl] C₈H₁₀ClN₅ 211.66

*Calculated based on structural similarity to analogs.

Physicochemical Properties

  • Lipophilicity: Fluorine atoms (e.g., -CF₂H in the target compound) enhance lipophilicity compared to non-fluorinated analogs like Analog 3 .
  • Solubility : The ethyl group in the target compound likely improves aqueous solubility compared to bulkier substituents (e.g., propyl in Analog 2) .

生物活性

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, structure-activity relationships, and therapeutic applications.

The compound's molecular formula is C10H13ClF3N5C_{10}H_{13}ClF_3N_5 with a molecular weight of 295.69 g/mol. It features a difluoromethyl group and is derived from pyrazole, a heterocyclic compound known for its diverse biological activities.

Synthesis and Structure

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds or other electrophiles. The specific synthesis route for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using various methods, including microwave-assisted synthesis and conventional heating techniques .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, aminopyrazole-based compounds have shown good inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). One study reported that certain derivatives displayed mean growth inhibition percentages of 54.25% and 38.44% against these cell lines, respectively, while maintaining low toxicity towards normal fibroblast cells .

Antifungal Properties

In a study focusing on pyrazole carboxamide derivatives, several compounds demonstrated moderate to excellent antifungal activity against phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity compared to boscalid, a commonly used fungicide . This suggests that the difluoromethyl group may enhance the antifungal efficacy of pyrazole derivatives.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For example, some studies have indicated that pyrazole derivatives can inhibit enzymes such as xanthine oxidase (XO), which is involved in uric acid production. Compounds with moderate inhibitory activity against XO have been identified, suggesting potential applications in treating conditions like gout .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of different substituents at specific positions on the pyrazole ring has been shown to alter the compound's potency and selectivity against various biological targets. For instance, variations in alkyl and aryl groups at position N1 have led to changes in antiproliferative activity across different cell lines .

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazole derivatives:

  • Anticancer Studies : A series of aminopyrazoles were evaluated for their cytotoxic effects on cancer cells, revealing promising results for further development as anticancer agents.
  • Antifungal Efficacy : Compounds derived from pyrazole frameworks were tested against multiple fungal strains, demonstrating significant antifungal properties that warrant further exploration in agricultural settings.
  • Enzyme Inhibition : Research on xanthine oxidase inhibitors has shown that certain pyrazole derivatives can effectively reduce uric acid levels in vitro, indicating their potential use in managing hyperuricemia.

Q & A

Q. What methodologies are recommended for studying enantiomer-specific effects if chiral centers are present?

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases .
  • Stereochemical analysis : Assign configurations via vibrational circular dichroism (VCD) or X-ray crystallography .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。